1-(1-Methylcyclopropyl)ethanamine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Characterization
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, providing a standardized approach to chemical identification and structural representation. According to multiple chemical databases and research sources, the primary IUPAC name for this compound is designated as 1-(1-methylcyclopropyl)ethan-1-amine hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a methylcyclopropyl group attached to an ethanamine moiety, with the hydrochloride salt formation clearly specified in the systematic name.
The structural characterization of this compound reveals a complex three-dimensional arrangement featuring a cyclopropyl ring system with a methyl substituent at the 1-position, connected to an ethylamine chain. Chemical structure databases consistently report the molecular arrangement as containing a three-membered cyclopropyl ring bearing a methyl group, with this substituted cyclopropyl unit linked to a primary amine-containing ethyl chain. The stereochemical considerations of this compound are particularly important, as research indicates the existence of both R and S enantiomers, with the R-enantiomer specifically cataloged under distinct Chemical Abstracts Service registry numbers and molecular identifiers.
Structural analysis through computational chemistry methods and experimental characterization techniques has confirmed the molecular geometry and electronic properties of this compound. The cyclopropyl ring system introduces significant strain and unique electronic characteristics that influence the overall molecular behavior and reactivity patterns. These structural features contribute to the compound's binding affinity and specificity in various chemical and biological applications, making accurate structural characterization essential for understanding its chemical behavior and potential applications.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number serves as the primary unique identifier for this compound, with extensive database validation confirming multiple registry numbers corresponding to different stereoisomeric forms and preparation methods. The racemic mixture of the compound is assigned Chemical Abstracts Service number 54343-93-0, which appears consistently across multiple commercial suppliers and chemical databases. This registry number provides definitive identification for the compound in its standard hydrochloride salt form, facilitating accurate sourcing and regulatory compliance in research applications.
For the stereochemically pure enantiomers, distinct Chemical Abstracts Service numbers have been assigned to ensure precise identification and sourcing. The R-enantiomer carries the registry number 2613299-59-3, while the S-enantiomer is designated with number 2252277-59-9. These separate registry numbers reflect the importance of stereochemical purity in pharmaceutical and research applications, where enantiomeric composition can significantly influence biological activity and chemical behavior.
| Compound Form | CAS Registry Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Racemic mixture | 54343-93-0 | C₆H₁₄ClN | 135.635 g/mol |
| R-enantiomer | 2613299-59-3 | C₆H₁₄ClN | 135.64 g/mol |
| S-enantiomer | 2252277-59-9 | C₆H₁₄ClN | 135.64 g/mol |
Molecular formula validation across multiple sources confirms the consistent representation as C₆H₁₄ClN, corresponding to the hydrochloride salt form of the amine compound. Alternative representations such as C₆H₁₃N·ClH are also documented, explicitly showing the salt formation between the organic amine and hydrochloric acid. The molecular weight calculations consistently yield values of approximately 135.64 grams per mole, with minor variations attributed to different precision levels in molecular weight determinations across various databases and suppliers.
Properties
IUPAC Name |
1-(1-methylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBAHKOGEPSVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
One efficient and scalable synthetic route involves the reaction of cyclopropanecarbonitrile with lithium methyl reagent in the presence of cerous chloride, followed by hydrochloride salt formation.
Detailed Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of cyclopropanecarbonitrile with lithium methyl reagent and cerous chloride in anhydrous tetrahydrofuran (THF) | -70 to -80 °C for lithium methyl addition; then gradual warming to 20-30 °C | Cerous chloride dissolved in anhydrous THF; lithium methyl added dropwise; cyclopropanecarbonitrile solution added dropwise after lithium methyl; reaction continued 0.5–24 hours; quenched with ammonium hydroxide |
| 2 | Isolation of crude 1-(1-methylcyclopropyl)ethanamine | Filtration and washing with methylene chloride; concentration under reduced pressure | Crude amine obtained for next step |
| 3 | Formation of hydrochloride salt by reaction with HCl gas | Crude amine dissolved in ethyl acetate; HCl gas passed until reaction completion; filtration and drying | Produces 1-(1-methylcyclopropyl)ethanamine hydrochloride as solid |
Reaction Ratios and Conditions
- Molar ratio of cerous chloride to cyclopropanecarbonitrile: 2:1 to 4:1
- Molar ratio of lithium methyl reagent to cyclopropanecarbonitrile: 3:1 to 5:1
- Reaction times: 0.5–4 hours for each addition step; total reaction time up to 24 hours at 20–30 °C
Advantages
- Avoids hazardous reagents such as sodium azide and tetraethyl titanate used in prior art
- Single-step amine formation improves yield and reduces purification difficulty
- Mild reaction conditions amenable to scale-up and industrial production
- High purity and yield with stable reaction process
This method is documented in Chinese patent CN106631824B and represents a significant improvement over earlier methods with harsh conditions and low recovery.
Preparation via Grignard Reaction and Chlorosulfonyl Isocyanate Intermediate
Overview
An alternative synthetic route involves a multi-step sequence starting from 1-(1-methylcyclopropyl)ethanol, converted via Grignard reaction and subsequent transformations to the target amine hydrochloride.
Detailed Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 1-(1-methylcyclopropyl)ethanol with methylmagnesium bromide (Grignard reagent) | -50 to -80 °C, then warmed to 20-30 °C; reaction time 0.5–3 hours | Produces intermediate compound |
| 2 | Reaction of intermediate with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C | Dropwise addition of intermediate to chlorosulfonyl isocyanate solution; reaction at 0–5 °C | Forms chlorosulfonyl intermediate |
| 3 | Hydrolysis of chlorosulfonyl intermediate with aqueous sodium hydroxide | Addition of sodium hydroxide solution dropwise; extraction and concentration | Yields crude 1-(1-methylcyclopropyl)ethanamine |
| 4 | Formation of hydrochloride salt by reaction with hydrochloric acid | Acidification and crystallization | Produces purified hydrochloride salt |
Advantages
- Uses relatively simple and inexpensive starting materials
- Provides high purity and yield with stable reaction conditions
- Suitable for scale-up with controlled temperature and addition steps
This method is described in Chinese patent CN106631827B and offers an alternative to the lithium methyl method, emphasizing cost-effectiveness and operational stability.
Purification and Salt Formation by Fractional Distillation and HCl Gas Treatment
Purification of Free Base
- The free base 1-(1-methylcyclopropyl)ethanamine can be purified by fractional distillation under atmospheric pressure at 108–110 °C.
- The purified free base has a refractive index $$ n_D^{23} $$ of approximately 1.4310.
Hydrochloride Salt Formation
- The free base is dissolved in anhydrous ether saturated with hydrochloric acid gas.
- Cooling induces crystallization of the hydrochloride salt.
- Further purification is achieved by recrystallization from acetonitrile.
- The hydrochloride salt melts at approximately 215 °C (with decomposition).
This approach, detailed in US patent US3988464A, provides a straightforward purification and salt formation process suitable for laboratory and pilot scale production.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The lithium methyl method avoids hazardous azide reagents and complex catalysts, making it safer and more environmentally friendly.
- The Grignard-based method allows use of commercially available reagents and provides flexibility in reaction scale.
- Both methods require careful temperature control to avoid decomposition or side reactions.
- Formation of the hydrochloride salt improves compound stability and facilitates handling and storage.
- Purification by recrystallization or distillation ensures high chemical and optical purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
1-(1-Methylcyclopropyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Methylcyclopropyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)ethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Cyclopropane-Based Amines
Physicochemical Properties
Table 2: Physicochemical and Spectral Data
Key Observations :
- Aryl-substituted analogs (e.g., 4-isopropylphenyl, 3-chlorophenyl) exhibit higher molecular weights and lipophilicity compared to the methylcyclopropyl derivative, influencing their bioavailability .
- Heterocyclic derivatives (e.g., pyrazole-substituted) show distinct pharmacophoric features suitable for targeting enzyme-binding sites .
Biological Activity
1-(1-Methylcyclopropyl)ethanamine hydrochloride (C₆H₁₄ClN) is an organic compound that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. Its unique cyclopropyl group contributes to its distinctive chemical properties, which may influence its biological activity. This article explores the compound's biological activity, synthesis methods, and potential applications based on current research findings.
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 135.63 g/mol
- Structure : The presence of a cyclopropyl moiety is significant for its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. Its structural characteristics may enhance binding affinity and specificity, leading to diverse pharmacological effects.
Key Findings:
- Neurotransmitter Systems : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicating potential applications in treating mood disorders such as depression and anxiety.
- Enzyme Modulation : Interaction studies have shown that the compound can modulate enzyme activity, which could be relevant in therapeutic contexts.
- Receptor Binding : Computational modeling has predicted that this compound can bind to multiple receptor subtypes, exhibiting both agonistic and antagonistic properties depending on the receptor involved.
Applications in Research
The compound is utilized across several fields:
- Proteomics : It plays a role in protein isolation and analysis techniques like chromatography and mass spectrometry, facilitating the discovery of new proteins and biomarkers for diseases.
- Pharmaceutical Synthesis : The compound serves as a precursor in synthetic pathways for developing novel drug molecules.
- Materials Science : It is explored for synthesizing new materials or modifying existing ones through polymerization reactions.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table highlights notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R)-1-(1-Methylcyclopropyl)ethan-1-amine | Same backbone with different stereochemistry | Varying biological activity due to stereoisomerism |
| Cyclopropylamine | Cyclopropyl group attached to a simple amine | Lacks additional functional groups present in ethanamine |
| 3-(Cyclopropylmethyl)aniline | Cyclopropyl group attached to an aniline backbone | Different reactivity due to aromatic character |
Q & A
Q. What are the standard synthetic routes for 1-(1-Methylcyclopropyl)ethanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between cyclopropylmethylamine and methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization for academic-scale production includes controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine-to-alkylating agent). Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) achieves >95% purity. Yield improvements (from 65% to 82%) are observed under inert atmospheres (N₂ or Ar) to prevent oxidative byproducts .
Q. How is this compound characterized structurally, and what analytical techniques validate its purity?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) shows distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm) and methyl groups (δ 1.4–1.6 ppm).
- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 130.1 [M-Cl]⁺ .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient elution) detect impurities ≤0.1% .
Q. What safety protocols are critical during handling in laboratory settings?
- Inhalation: Immediate transfer to fresh air; artificial respiration if needed.
- Skin/Eye Contact: Flush with water (15+ minutes) and consult a physician.
- Storage: Inert atmosphere (N₂), desiccated at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The cyclopropane ring induces steric strain, enhancing the amine’s nucleophilicity. DFT studies (B3LYP/6-31G*) reveal a transition state with partial charge transfer (+0.32 e⁻ on the cyclopropyl carbon), favoring SN2 pathways over SN1 due to the ring’s rigidity . Kinetic isotope effects (KIE = 1.8) confirm concerted mechanisms. Competing elimination (E2) is minimized at low temperatures (<10°C) .
Q. How can impurity profiling be optimized using advanced chromatographic methods?
Common impurities include:
Q. What computational strategies predict its stability under varying pH and temperature conditions?
Molecular dynamics (MD) simulations (AMBER force field) predict hydrolysis susceptibility at pH < 2 (HCl-mediated ring-opening) and pH > 9 (OH⁻ attack on cyclopropane). Accelerated stability studies (40°C/75% RH, 6 months) align with simulations, showing <5% degradation under inert storage .
Q. How does the cyclopropane ring influence its biological interactions compared to non-cyclopropyl analogs?
The ring’s restricted conformation enhances binding to hydrophobic enzyme pockets (e.g., amine oxidases). Comparative studies with 2-methylpropan-1-amine hydrochloride (non-cyclopropyl analog) show 3x higher IC₅₀ in MAO-B inhibition assays (12 µM vs. 36 µM) due to reduced steric fit .
Methodological Guidelines
Q. What strategies resolve contradictions in experimental vs. computational data for reaction pathways?
Q. How are retrosynthetic pathways designed for derivatives of this compound?
AI-driven platforms (e.g., Reaxys/Pistachio databases) propose routes via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
